
5,5',6,6'-Tetrakis(methoxymethoxy)-indigotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’,6,6’-Tetrakis(methoxymethoxy)-indigotin is a synthetic organic compound derived from indigotin, a naturally occurring dye This compound is characterized by the presence of methoxymethoxy groups attached to the indigotin core, which significantly alters its chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,6,6’-Tetrakis(methoxymethoxy)-indigotin typically involves the protection of the hydroxyl groups of indigotin with methoxymethyl (MOM) groups. This can be achieved through the reaction of indigotin with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While the industrial production methods for 5,5’,6,6’-Tetrakis(methoxymethoxy)-indigotin are not well-documented, it is likely that the process involves similar steps to the laboratory synthesis but on a larger scale. This would include the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5,5’,6,6’-Tetrakis(methoxymethoxy)-indigotin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: It can be reduced to form leuco derivatives.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require strong acids or bases, depending on the desired functional group.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Leuco derivatives.
Substitution: Various substituted indigotin derivatives, depending on the reagents used.
科学的研究の応用
5,5’,6,6’-Tetrakis(methoxymethoxy)-indigotin has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of methoxymethoxy groups on the reactivity and stability of organic molecules.
Biology: The compound is investigated for its potential use in biological staining and imaging due to its unique color properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the development of new dyes and pigments with enhanced stability and color properties.
作用機序
The mechanism by which 5,5’,6,6’-Tetrakis(methoxymethoxy)-indigotin exerts its effects is primarily through its ability to undergo redox reactions. The methoxymethoxy groups can stabilize the radical intermediates formed during these reactions, making the compound a useful tool in studying redox processes. Additionally, the compound can interact with various molecular targets, including enzymes and receptors, through its quinonoid and leuco forms.
類似化合物との比較
Similar Compounds
Indigotin: The parent compound, which lacks the methoxymethoxy groups.
5,5’,6,6’-Tetramethylindigotin: A similar compound with methyl groups instead of methoxymethoxy groups.
5,5’,6,6’-Tetrahydroxyindigotin: A compound with hydroxyl groups instead of methoxymethoxy groups.
Uniqueness
5,5’,6,6’-Tetrakis(methoxymethoxy)-indigotin is unique due to the presence of methoxymethoxy groups, which significantly alter its chemical reactivity and stability compared to other indigotin derivatives. These groups provide enhanced protection against oxidation and reduction, making the compound more stable under various conditions.
特性
CAS番号 |
858230-17-8 |
|---|---|
分子式 |
C₂₄H₂₆N₂O₁₀ |
分子量 |
502.47 |
同義語 |
2-[1,3-Dihydro-5,6-bis(methoxymethoxy)-3-oxo-2H-indol-2-ylidene]-1,2-dihydro-5,6-bis(methoxymethoxy)-3H-indol-3-one; (E)-5,5’,6,6’-Tetrakis(methoxymethoxy)-[2,2’-biindolinylidene]-3,3’-dione; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



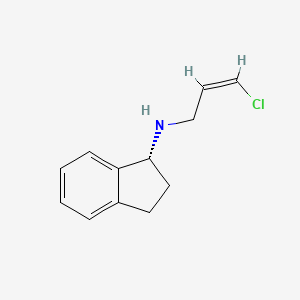
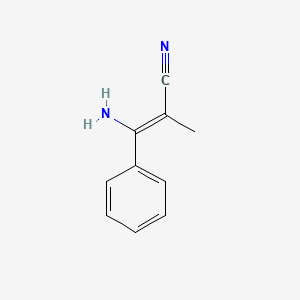
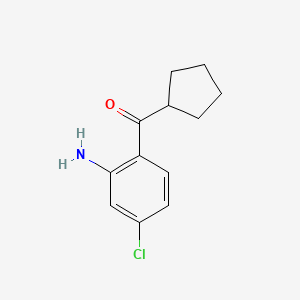

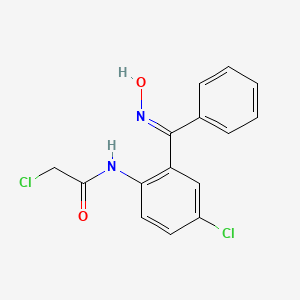
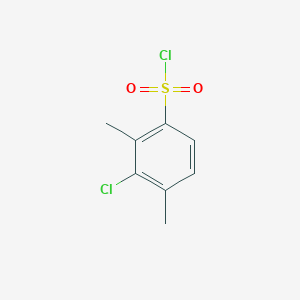
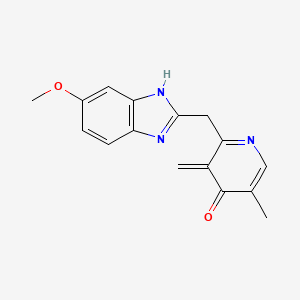
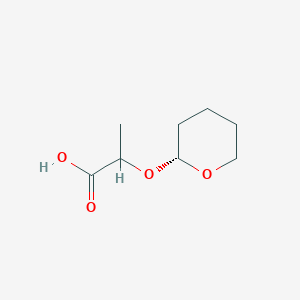
![7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B1145360.png)
